![molecular formula C22H22N4O4S B2504224 N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 1208764-25-3](/img/structure/B2504224.png)
N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
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Overview
Description
N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Heterocyclic compounds, including those incorporating benzofuran, thiazolo[3,2-a]pyrimidine, and isoxazole units, are of significant interest in medicinal chemistry due to their diverse biological activities. These activities include anti-inflammatory, analgesic, anticancer, and antimicrobial effects among others.
Anti-inflammatory and Analgesic Agents : The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone demonstrates their potential as anti-inflammatory and analgesic agents. These compounds exhibit inhibitory activity against cyclooxygenase-1/2 (COX-1/COX-2) and show significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Anticancer Agents : Certain pyrimidine and pyrazol-1-yl acetamide derivatives have been synthesized with the aim of finding new anticancer agents. These compounds have been tested on a variety of cancer cell lines, showing appreciable cancer cell growth inhibition. Such studies highlight the therapeutic potential of heterocyclic compounds in oncology research (Al-Sanea et al., 2020).
Antimicrobial Activity : The synthesis of new heterocycles incorporating antipyrine moiety has demonstrated antimicrobial properties. These studies involve creating compounds that are evaluated for their effectiveness against various microbial strains, showcasing the potential of heterocyclic compounds in addressing antibiotic resistance (Bondock et al., 2008).
Insecticidal Activity : Research into the synthesis of innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, indicates the potential application of such compounds in agriculture, particularly in pest management strategies (Fadda et al., 2017).
Mechanism of Action
Target of action
The compound contains a benzofuran ring structure . Benzofuran derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound might also interact with multiple targets.
Biochemical pathways
The compound also contains an indole nucleus . Indole derivatives have been found to possess various biological activities, which suggests that this compound might affect multiple biochemical pathways .
Result of action
Given the wide range of biological activities exhibited by benzofuran and indole derivatives , it is likely that this compound has multiple effects at the molecular and cellular level.
properties
IUPAC Name |
N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)-1,2-oxazol-3-yl]methyl]-2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-12-9-24-22-26(21(12)28)17(11-31-22)8-20(27)23-10-16-7-19(30-25-16)15-4-3-14-5-13(2)29-18(14)6-15/h3-4,6-7,9,13,17H,5,8,10-11H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAZTLGRLPVARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)CC4CSC5=NC=C(C(=O)N45)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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